

Spectroscopic Profile of Tetramethylallene: A Technical Guide

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Compound of Interest

Compound Name: **Tetramethylallene**

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This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **tetramethylallene** (2,4-dimethylpenta-2,3-diene), a valuable building block in organic synthesis. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, supported by experimental protocols and data presented in easily comparable formats.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of **tetramethylallene** are crucial for confirming its unique cumulated diene structure. Due to the molecule's symmetry, the spectra are relatively simple.

¹H NMR Spectroscopy

The proton NMR spectrum of **tetramethylallene** is characterized by a single sharp singlet, a consequence of all twelve methyl protons being chemically equivalent.

Table 1: ¹H NMR Spectroscopic Data for **Tetramethylallene**

Chemical Shift (δ) in ppm	Multiplicity	Integration	Assignment
1.65	Singlet	12H	$(CH_3)_2C=C=C(CH_3)_2$

Solvent: CCl₄

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides key information about the carbon framework, clearly distinguishing the sp-hybridized central allene carbon from the sp²-hybridized terminal carbons and the sp³-hybridized methyl carbons.

Table 2: ¹³C NMR Spectroscopic Data for **Tetramethylallene**

Chemical Shift (δ) in ppm	Assignment
201.5	C=C=C
98.5	C=C=C
22.8	CH ₃

Solvent: Not specified in the available data.

Infrared (IR) Spectroscopy

The IR spectrum of **tetramethylallene** displays a characteristic absorption band for the asymmetric stretching of the C=C=C allenic bond, a key diagnostic peak for this functional group.

Table 3: Principal Infrared Absorption Bands for **Tetramethylallene**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2970	Strong	C-H stretch (sp ³)
2910	Strong	C-H stretch (sp ³)
1965	Strong	C=C=C asymmetric stretch
1450	Medium	C-H bend (methyl)
1370	Medium	C-H bend (methyl)

Mass Spectrometry (MS)

The electron ionization mass spectrum of **tetramethylallene** provides information about its molecular weight and fragmentation pattern, which is useful for its identification.

Table 4: Major Fragments in the Mass Spectrum of **Tetramethylallene**

m/z	Relative Intensity (%)	Assignment
96	30	[M] ⁺ (Molecular Ion)
81	100	[M - CH ₃] ⁺
67	45	[C ₅ H ₇] ⁺
53	30	[C ₄ H ₅] ⁺
41	55	[C ₃ H ₅] ⁺

Experimental Protocols

The spectroscopic data presented in this guide were obtained using standard analytical techniques for volatile organic compounds.

NMR Spectroscopy

Sample Preparation: A dilute solution of **tetramethylallene** is prepared in an appropriate deuterated solvent (e.g., CCl₄ or CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra are typically recorded on a Fourier-transform NMR spectrometer operating at a field strength of 300 MHz or higher for protons. For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared Spectroscopy

Sample Preparation: As a liquid, **tetramethylallene** can be analyzed neat. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr), which are transparent to infrared

radiation.

Data Acquisition: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer. A background spectrum of the clean salt plates is first acquired and then subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum. The typical spectral range is 4000-400 cm^{-1} .

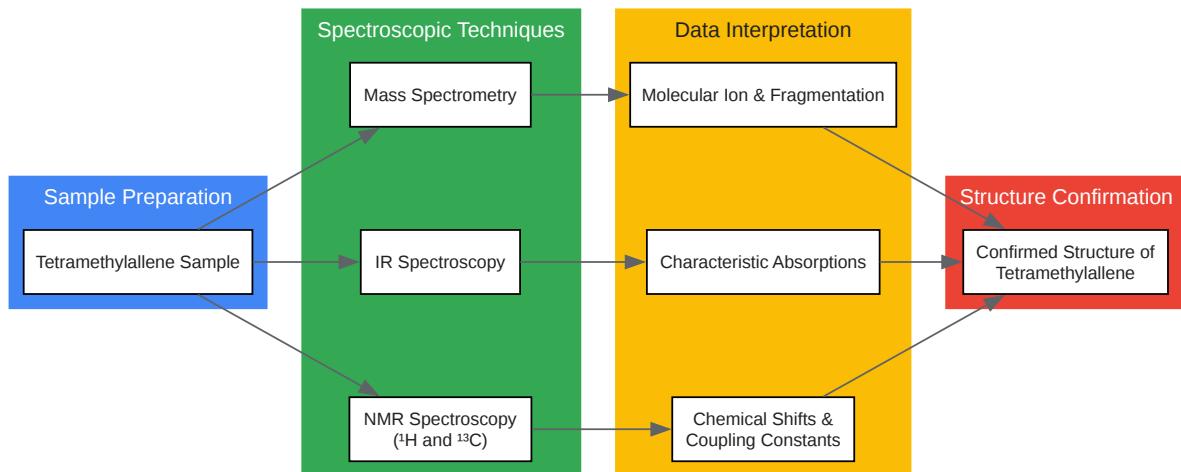
Mass Spectrometry

Sample Introduction: For a volatile compound like **tetramethylallene**, gas chromatography-mass spectrometry (GC-MS) is a common method. The sample is injected into a gas chromatograph, where it is vaporized and separated from any impurities.

Ionization and Analysis: The separated compound then enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole) and detected to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of **tetramethylallene**.

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Caption: Workflow for the spectroscopic characterization of **tetramethylallene**.

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